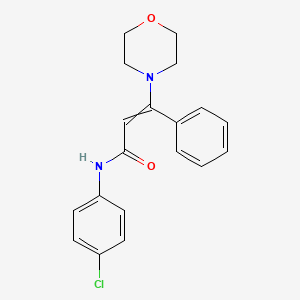
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a morpholine ring, and a phenylprop-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide typically involves the reaction of 4-chlorobenzaldehyde with morpholine and phenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)methyl]-4-(morpholin-4-yl)aniline
- N-[(4-chlorophenyl)(morpholin-4-yl)methyl]benzamide
- N-[(4-chlorophenyl)(morpholin-4-yl)methyl]acetamide
Uniqueness
Compared to these similar compounds, N-(4-Chlorophenyl)-3-(morpholin-4-yl)-3-phenylprop-2-enamide stands out due to its unique structural features and the specific combination of functional groups
Properties
CAS No. |
89816-07-9 |
|---|---|
Molecular Formula |
C19H19ClN2O2 |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-morpholin-4-yl-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H19ClN2O2/c20-16-6-8-17(9-7-16)21-19(23)14-18(15-4-2-1-3-5-15)22-10-12-24-13-11-22/h1-9,14H,10-13H2,(H,21,23) |
InChI Key |
FPTMODNMOZWGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















